molecular formula C17H22N2O8 B13724692 R-(+)-Aminoglutethimide L-Tartrate Salt

R-(+)-Aminoglutethimide L-Tartrate Salt

Cat. No.: B13724692
M. Wt: 382.4 g/mol
InChI Key: DQUXPVVSVXIQNE-ZOWNYOTGSA-N
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Preparation Methods

The synthesis of R-(+)-Aminoglutethimide L-Tartrate Salt involves several steps, including the resolution of enantiomers and the formation of diastereomeric salts. One common method involves the reaction of aminoglutethimide with L-tartaric acid to form the desired salt. The resolution of enantiomers is typically achieved through crystallization techniques, where the diastereomeric salts are separated based on their different solubilities .

Industrial production methods often involve large-scale crystallization processes to obtain high-purity this compound. These methods are designed to be cost-effective and efficient, ensuring the consistent production of the compound for research and pharmaceutical applications .

Chemical Reactions Analysis

R-(+)-Aminoglutethimide L-Tartrate Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

R-(+)-Aminoglutethimide L-Tartrate Salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems, particularly its role as an aromatase inhibitor.

    Medicine: It is used in the development of pharmaceuticals for the treatment of hormone-related conditions, such as breast cancer.

    Industry: The compound is utilized in the production of other chemicals and pharmaceuticals .

Mechanism of Action

R-(+)-Aminoglutethimide L-Tartrate Salt exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces the production of estrogens, which is beneficial in the treatment of hormone-sensitive cancers. Additionally, it inhibits adrenal steroidogenesis, further reducing the levels of steroid hormones .

Comparison with Similar Compounds

R-(+)-Aminoglutethimide L-Tartrate Salt is unique in its dual role as an aromatase inhibitor and an inhibitor of adrenal steroidogenesis. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1

InChI Key

DQUXPVVSVXIQNE-ZOWNYOTGSA-N

Isomeric SMILES

CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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